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Compound Name: Clifutinib

Cat. No.: B15611603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Clifutinib, a
potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem
duplication (ITD) mutations, a key driver in certain forms of acute myeloid leukemia (AML).

Introduction

Clifutinib is an orally active small molecule inhibitor targeting FLT3-ITD mutations, which are
present in a significant portion of AML patients and are associated with a poor prognosis.[1][2]
This document summarizes the key preclinical findings, detailing the in vitro and in vivo
efficacy, mechanism of action, and the experimental protocols utilized in the evaluation of
Clifutinib in various leukemia models.

Mechanism of Action

Clifutinib selectively inhibits the kinase activity of FLT3-ITD.[3] This inhibition blocks the
downstream signaling pathways that are constitutively activated by the FLT3-ITD mutation,
including the RAS/MAPK, PISK/AKT, and JAK/STAT5 pathways.[3][4] The blockade of these
pro-survival and proliferative signals ultimately leads to apoptosis in leukemia cells harboring
the FLT3-ITD mutation.[3][4]
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Figure 1: Clifutinib's Mechanism of Action.

In Vitro Efficacy
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Clifutinib has demonstrated potent and selective anti-proliferative activity against leukemia cell
lines harboring the FLT3-ITD mutation.

Data Presentation

Cell Line FLT3 Status IC50 (nM) Reference
MV-4-11 FLT3-ITD 1.5 [1][3]
MOLM-13 FLT3-ITD 1.4 [1][3]
Ba/F3-FLT3-ITD FLT3-ITD 0.9 [4]
BaF3-D835Y FLT3-TKD 5.4 [4]
BaF3-D835H FLT3-TKD 10.9 [4]
BaF3-D835V FLT3-TKD 37.4 [4]
RS4;11 FLT3-ITD negative >10,000 [3]
HL-60 FLT3-ITD negative >10,000 [3]
MOLT-4 FLT3-ITD negative >10,000 [3]
RPMI8226 FLT3-ITD negative >10,000 [3]
K562 FLT3-ITD negative >10,000 [3]

Experimental Protocols

Cell Proliferation Assay:

e Cell Lines: A panel of human leukemia cell lines, including those with FLT3-ITD mutations
(MV-4-11, MOLM-13) and those without (RS4;11, HL-60, MOLT-4, RPMI18226, K562), were
used.

o Treatment: Cells were treated with increasing concentrations of Clifutinib for 72 hours.

o Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo®
Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response

curves.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15611603?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40213868/
https://www.medchemexpress.com/clifutinib.html
https://pubmed.ncbi.nlm.nih.gov/40213868/
https://www.medchemexpress.com/clifutinib.html
https://www.probechem.com/products_Clifutinibbesylate.html
https://www.probechem.com/products_Clifutinibbesylate.html
https://www.probechem.com/products_Clifutinibbesylate.html
https://www.probechem.com/products_Clifutinibbesylate.html
https://www.medchemexpress.com/clifutinib.html
https://www.medchemexpress.com/clifutinib.html
https://www.medchemexpress.com/clifutinib.html
https://www.medchemexpress.com/clifutinib.html
https://www.medchemexpress.com/clifutinib.html
https://www.benchchem.com/product/b15611603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Apoptosis Assay:
e Cell Line: MV-4-11 cells were utilized.

o Treatment: Cells were exposed to Clifutinib at concentrations ranging from 1 to 100 nM for
48 to 72 hours.[3]

e Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V and
propidium iodide.

Western Blot Analysis:
o Cell Line: MV-4-11 cells were used to investigate the effect on signaling pathways.
o Treatment: Cells were treated with Clifutinib at concentrations of 1-1000 nM for 2 hours.[3]

e Analysis: Protein lysates were subjected to SDS-PAGE and immunoblotted with antibodies
against total and phosphorylated forms of FLT3, ERK, AKT, and STATS5.
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Figure 2: In Vitro Cell Proliferation Assay Workflow.

In Vivo Efficacy

Clifutinib has demonstrated significant anti-tumor efficacy in mouse xenograft models of
human AML.

Data Presentation
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. . Tumor Growth
Animal Model Cell Line Treatment o Reference
Inhibition (TGI)

NOD/SCID or 1.5 mg/kg, p.o.,

_ MV-4-11 _ 193.5% [1][5]
Balb/c nude mice once daily
NOD/SCID or 4.5 mg/kg, p.o.,

_ MOLM-13 _ 94% [1][5]
Balb/c nude mice once daily

Note: A TGI of >100% indicates tumor regression.

Experimental Protocols

Xenograft Model:

Animal Strain: Female NOD/SCID or Balb/c nude mice (5-6 weeks old) were used.[3]

e Cell Inoculation: Human AML cells (MV-4-11 or MOLM-13) were subcutaneously inoculated

into the mice.

o Treatment: Once tumors were established, mice were treated orally with Clifutinib (e.g., 1.5
mg/kg or 4.5 mg/kg) or vehicle control once daily.[1][5]

e Analysis: Tumor volume and body weight were measured regularly. At the end of the study,
tumors were excised and weighed. Tumor growth inhibition was calculated based on the
difference in tumor size between the treated and control groups.
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Figure 3: In Vivo Xenograft Model Workflow.

Selectivity Profile
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Clifutinib exhibits a high degree of selectivity for FLT3 kinase. In a panel of 414 kinases,
Clifutinib at a concentration of 1 uM showed greater than 80% inhibition against only 12
kinases.[4] Notably, it does not significantly inhibit KIT kinase (IC50 = 1790 nM), which is a
common off-target of other FLT3 inhibitors.[4]

Conclusion

The preclinical data for Clifutinib strongly support its development as a targeted therapy for
FLT3-ITD positive leukemia. It demonstrates potent and selective inhibition of FLT3-ITD,
leading to apoptosis in relevant leukemia cell lines and significant tumor regression in animal
models. These promising preclinical findings have paved the way for its evaluation in clinical
trials for patients with relapsed/refractory FLT3-ITD+ AML.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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